Product packaging for 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one(Cat. No.:CAS No. 1368527-91-6)

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one

カタログ番号: B1378377
CAS番号: 1368527-91-6
分子量: 169.22 g/mol
InChIキー: GIHYAWRCQRJWNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one represents a novel chemotype of Delta Opioid Receptor (DOR) agonists, identified through a high-throughput screening campaign . This compound is a key member of the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, which has been shown to bind to the orthosteric site of the DOR, as supported by docking and molecular dynamics simulations . Its discovery is significant as it provides a structurally distinct alternative to previously failed clinical DOR agonists like SNC80, which are associated with adverse effects including seizures and rapid tachyphylaxis . The most potent agonist within this novel chemotype demonstrates high selectivity for the DOR over a panel of 167 other GPCRs and exhibits a signaling profile that is slightly biased toward G-protein coupling over β-arrestin recruitment . This biased signaling may translate to an improved pharmacological profile, as strong β-arrestin recruitment has been correlated with certain adverse effects. In preclinical models, the lead compound has shown efficacy in providing anti-allodynia in a model of inflammatory pain, underscoring its potential for research in chronic pain and other neurological disorders . With a molecular formula of C8H15N3O and a molecular weight of 169.2 g/mol , this compound is supplied as a high-purity chemical for research applications. It is intended for use in investigating novel pain therapeutics, studying DOR signaling and bias, and exploring new chemical spaces in GPCR drug discovery. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O B1378377 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one CAS No. 1368527-91-6

特性

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-7(12)10-6-8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHYAWRCQRJWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368527-91-6
Record name 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Primary Reaction: Formation of Primary Product

  • Reactants: Urea, diethyl oxalate, ammonium carbonate, and sodium.
  • Solvent: Anhydrous methanol.
  • Conditions: Temperature maintained at 25–30 °C.
  • Procedure: Sodium is first dissolved in anhydrous methanol under reflux conditions. Urea and diethyl oxalate are added sequentially with stirring for approximately 0.5 hours. Ammonium carbonate is then introduced, and the mixture is stirred for an additional 2–3 hours to complete the reaction.

The primary reaction produces an intermediate primary product crucial for the subsequent steps.

Secondary Reaction: Conversion to Secondary Product

  • Reactants: Primary product and concentrated hydrochloric acid.
  • Conditions: Temperature maintained at 25–30 °C.
  • Procedure: Concentrated hydrochloric acid is added dropwise to the primary product with stirring for about 0.5 hours, leading to the formation of a secondary product.

Intermediate Reaction: Final Ring Closure and Formation of Target Compound

  • Reactants: Secondary product, 2-(ethylamino)acetaldehyde, and potassium ferricyanide.
  • Conditions: Room temperature, stirring for 20–24 hours.
  • Procedure: 2-(Ethylamino)acetaldehyde and potassium ferricyanide are sequentially added to the secondary product, and the reaction mixture is stirred at room temperature for about a day to complete the synthesis.

Concentration, Washing, and Drying

  • The reaction suspension from the intermediate reaction is concentrated via rotary evaporation at 40 °C until a solid precipitate forms.
  • The solid is collected by filtration.
  • The filtrate is further concentrated to one-third of its volume to precipitate additional product, which is also collected.
  • The combined solid precipitates are washed with deionized water.
  • Drying is performed first in air for 2 hours, then under reduced pressure for 24 hours to yield the final product.

Molar Ratios and Reaction Optimization

The molar ratios of reactants are critical for maximizing yield and purity:

Reactant Molar Ratio Range
Diethyl oxalate 1
Urea 1.1 – 1.3
Sodium 2
Ammonium carbonate 0.5 – 1
Concentrated hydrochloric acid 2 – 4
2-(Ethylamino)acetaldehyde 1.5 – 2
Potassium ferricyanide 0.05 – 0.10

Yield and Purity

  • The described method achieves a high yield of approximately 91.95%.
  • The chemical purity of the final 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one product can exceed 99.75%.
  • The process avoids hazardous reagents such as sodium cyanide, improving safety and environmental friendliness.
  • Raw materials are inexpensive and readily available, making the method suitable for industrial-scale production.

Comparative Analysis of Other Methods

Method Description Advantages Disadvantages
One-step method using hydantoin, sodium bicarbonate, benzyl 2-oxopiperidine-1-carboxylate Simple steps, 75% yield Expensive raw materials, limited batch production
One-step method using 4-oxopiperidinone hydrochloride, ammonium carbonate, sodium cyanide Higher yield (~80%) Use of toxic sodium cyanide, safety concerns
Multi-step method with diethyl oxalate, urea, ammonium carbonate, sodium, HCl, 2-(ethylamino)acetaldehyde, potassium ferricyanide (current method) High yield (~92%), high purity, safer reagents, cost-effective Multi-step process requiring careful control

Summary Table of Key Reaction Parameters and Outcomes

Step Key Reagents Conditions Yield (%) Purity (%) Notes
Primary Reaction Urea, diethyl oxalate, ammonium carbonate, sodium Methanol, 25–30 °C, 2–3 h - - Formation of primary intermediate
Secondary Reaction Concentrated HCl, primary product 25–30 °C, 0.5 h - - Formation of secondary intermediate
Intermediate Reaction Secondary product, 2-(ethylamino)acetaldehyde, potassium ferricyanide Room temp, 20–24 h - - Formation of target compound
Isolation Concentration, filtration, washing Rotary evaporation, filtration 91.95 99.75 Final product isolation and purification

Research Findings and Industrial Implications

  • The multi-step synthesis method using diethyl oxalate, urea, ammonium carbonate, and sodium with methanol as solvent is environmentally safer than methods involving sodium cyanide.
  • Methanol acts as an effective solvent that dissolves all reactants without participating in the reactions, allowing for solvent recovery and reuse, reducing costs.
  • The method’s scalability and use of inexpensive raw materials make it suitable for industrial production.
  • Optimization of reagent ratios, reaction temperature, and concentration steps significantly improves yield and purity, critical for pharmaceutical applications.

This detailed synthesis method represents the current state-of-the-art in the preparation of this compound, balancing safety, cost, and efficiency for potential large-scale manufacturing.

化学反応の分析

Oxidation Reactions

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one undergoes oxidation primarily at its ketone and nitrogen-containing functional groups. Common oxidizing agents include:

  • Hydrogen peroxide (H₂O₂) : Used in acidic or neutral media to oxidize tertiary amines or ketones.

  • Potassium permanganate (KMnO₄) : Effective under acidic conditions for oxidizing sp³-hybridized carbons adjacent to nitrogen atoms.

Research Findings :

  • Oxidation pathways are influenced by the compound’s spirocyclic structure, which stabilizes intermediates through resonance and steric effects.

  • Products may include N-oxides or hydroxylated derivatives, though specific yields and conditions remain proprietary in industrial settings.

Reduction Reactions

The ketone group in the compound is susceptible to reduction, yielding secondary alcohols. Key reagents include:

  • Sodium borohydride (NaBH₄) : Selective for ketone reduction in methanol or ethanol at room temperature.

  • Lithium aluminum hydride (LiAlH₄) : Used for more vigorous reductions, though it may require anhydrous conditions and elevated temperatures.

Mechanistic Insights :

  • Reduction of the ketone generates a chiral alcohol center, with stereoselectivity dependent on reaction conditions and catalysts.

  • The resulting alcohol derivatives have been explored as intermediates for further functionalization in drug discovery.

Nucleophilic Substitution Reactions

The nitrogen atoms in the triazaspiro ring participate in substitution reactions, particularly under basic conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride or anhydrides introduce acyl groups at nitrogen sites.

Case Study :

  • Introduction of a methyl group α to the amide nitrogen (via tert-butyl carbamate intermediates) enhanced phospholipase D (PLD) inhibitory activity. The (S)-enantiomer exhibited >230-fold higher potency compared to the (R)-enantiomer .

Structural Modifications and Biological Relevance

Structural analogs of this compound have been synthesized to optimize pharmacological properties:

Table 1: Impact of Methyl Group Introduction on Biological Activity

Modification SiteBiological Activity EnhancementKey Finding
α to amide (S-enantiomer)PLD1 inhibition (IC₅₀ = 6 nM)Dual PLD1/PLD2 inhibition with improved selectivity .
Spirocyclic nitrogenCardioprotective effectsReduced apoptotic rates in myocardial ischemia models .

Mechanism :

  • Methylation at specific sites alters electron density and steric hindrance, modulating interactions with enzymatic targets like PLD1 and mitochondrial permeability transition pores .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

  • MTS serves as a crucial building block in organic synthesis. Its structure enables it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using hydrogen peroxide or reduced with sodium borohydride to yield different derivatives.

Synthetic Routes

  • The synthesis of MTS typically involves multiple steps, including the reaction of suitable amines with cyclic ketones. The process may also utilize diethyl oxalate and ammonium carbonate as starting materials in a more complex synthetic route .

Biological Research

Antimicrobial and Antiviral Properties

  • Research has indicated that MTS exhibits potential antimicrobial and antiviral activities. Studies are ongoing to explore its interactions with various biological targets, which could lead to the development of new therapeutic agents .

Mechanism of Action

  • The compound's mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity and resulting in various biological effects. This aspect is critical for understanding how MTS might be utilized in drug development.

Pharmaceutical Applications

Pharmaceutical Intermediate

  • MTS is explored as a pharmaceutical intermediate in drug discovery processes. Its unique structure allows it to serve as a precursor for more complex pharmaceutical compounds. Notably, derivatives of spirocyclic compounds have been linked to various pharmacological activities, including anxiolytic effects similar to those observed in drugs like buspirone .

Case Studies

  • Case studies have highlighted the potential use of MTS derivatives in treating conditions such as anxiety and depression due to their structural similarities with existing therapeutic agents . Furthermore, compounds derived from MTS have shown promise in developing new medications targeting specific diseases.

Industrial Applications

Material Science

  • In industry, MTS is utilized in developing new materials and chemical processes. Its unique properties allow for innovative applications in creating advanced materials with tailored functionalities .

Environmental Considerations

  • The synthesis methods for MTS have been designed to be environmentally friendly by avoiding hazardous chemicals like sodium cyanide during production. This aspect enhances its appeal for industrial applications where sustainability is a priority .

作用機序

The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Structural Analogues and Substituent Effects

1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
  • Substituents : Phenyl group at N1, ketone at C3.
  • Activity: Exhibits antiparasitic activity against Trypanosoma brucei by inhibiting trypanothione reductase (TbTR) with low micromolar efficacy. The phenyl group at N1 and substitution at R/R' positions are critical for activity .
  • Key Difference : Replacement of the methyl group (N1) with phenyl enhances π-π stacking interactions, improving target binding.
Simufilam (1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one)
  • Substituents : Benzyl at N1, methyl at N6.
  • Activity : Binds filamin A altered conformations, showing promise in Alzheimer’s disease by stabilizing synaptic proteins .
  • Key Difference : The benzyl group introduces bulkiness, likely enhancing protein-ligand interactions compared to the smaller methyl substituent.
8-(3-Chloro-5-(4-(1-Methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one (Compound 104)
  • Substituents : Chloro and pyridinyl groups on the spirocyclic core.
  • Synthesis : Prepared via Suzuki coupling, highlighting adaptability for introducing aryl/heteroaryl groups .
  • Key Difference : Halogen and aromatic substituents improve solubility and selectivity for kinase targets, though specific activity data is unreported.
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • Modification : Additional ketone at C4.
  • Impact: Increased polarity (logP reduction) may hinder blood-brain barrier penetration compared to the monoketone structure .

Key Trends :

  • N1 Substitution : Methyl (target compound) vs. phenyl/benzyl (simufilam, antiparasitics) dictates target engagement.
  • Ketone Position: C2 (target) vs.
  • Aryl/Heteroaryl Groups : Enhance selectivity and potency in enzyme inhibition (e.g., TbTR) or receptor binding (ORL1) .

生物活性

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one is a compound of significant interest in pharmacological research due to its unique spirocyclic structure and potential biological activities. This review focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features a spirocyclic framework with three nitrogen atoms integrated into its structure, which contributes to its biological properties. The synthesis typically involves multi-step processes that ensure high yields and purity, allowing for detailed study of its biological effects .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects . Notably, it has been shown to inhibit the mitochondrial permeability transition pore (mPTP), which is crucial in myocardial infarction treatment .

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Properties : Research indicates that the compound has antimicrobial effects, making it a candidate for further investigation in drug development .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating various inflammatory conditions .
  • Cardioprotective Effects : In models of myocardial infarction, compounds based on this scaffold have demonstrated reduced apoptotic rates and improved cardiac function upon administration during reperfusion .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential antimicrobial properties against various pathogens
Anti-inflammatoryMay reduce inflammation in biological systems
CardioprotectiveInhibits mPTP opening; reduces apoptosis during cardiac events
PLD InhibitionEnhances PLD 1 and PLD 2 inhibitory activity; significant selectivity noted

Detailed Research Findings

  • A study highlighted that the introduction of a methyl group into the compound's structure significantly increased its phospholipase D (PLD) inhibitory activity. The (S)-enantiomer demonstrated enhanced potency compared to the (R)-enantiomer, indicating that structural modifications can lead to improved biological efficacy .
  • Another investigation focused on the cardioprotective effects of derivatives based on the triazaspiro framework. These compounds were found to preserve mitochondrial ATP content while preventing cell death during ischemic events, showcasing their therapeutic potential in cardiovascular diseases .

Q & A

Q. What are the most efficient synthetic routes for 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one?

The synthesis of spirocyclic compounds like this compound often employs solid-phase or microwave-enhanced methodologies. For example, microwave irradiation accelerates the formation of the spiroimidazolidinone core by promoting rapid cyclization, reducing reaction times from hours to minutes compared to conventional heating . Key steps include coupling amino acid amides to solid supports (e.g., SynPhase™ lanterns) and subsequent cyclization with N-benzyl-4-piperidone derivatives. Yield optimization typically involves varying substituents on the benzyl group and reaction temperature gradients .

Q. How is structural characterization performed for this compound?

Characterization relies on a combination of spectroscopic and crystallographic techniques:

  • NMR : Proton and carbon NMR identify substituent positions and confirm spirocyclic geometry.
  • Mass Spectrometry : High-resolution MS (e.g., APCI+/APCI−) verifies molecular weight and fragmentation patterns .
  • X-ray Diffraction : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated for analogous spiropiperidine derivatives .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often targets GPCRs (G-protein-coupled receptors) due to the "privileged structure" of spiropiperidines. Common assays include:

  • Radioligand Binding : Competitive binding studies with labeled ligands (e.g., σ1 or ORL1 receptors) to determine IC₅₀ values .
  • Functional Assays : Measurement of cAMP inhibition or calcium flux in cell lines expressing target receptors .

Advanced Research Questions

Q. How do substituent modifications influence receptor selectivity and affinity?

Structure-activity relationship (SAR) studies reveal that substituents on the spirocyclic core and aromatic moieties critically modulate receptor binding. For example:

  • Phenyl vs. Fluorophenyl Groups : Fluorine substitution enhances ORL1 receptor affinity (Ki < 10 nM) but reduces selectivity against opioid receptors .
  • Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) improve σ1 receptor binding but may introduce off-target effects . Computational modeling (e.g., molecular docking) is used to predict interactions with receptor active sites .

Q. How can contradictions in biological activity data be resolved?

Discrepancies often arise from assay conditions or structural variations. Strategies include:

  • Orthogonal Assays : Validate binding data with functional assays (e.g., GTPγS binding for GPCR activation) .
  • Metabolic Stability Testing : Assess hepatic microsome stability to rule out pharmacokinetic confounders .
  • Crystallographic Analysis : Resolve stereochemical ambiguities, as seen in studies of 8-ethyl-2-hydroxy-2-methyl derivatives .

Q. What methods are used to study its pharmacokinetic properties?

Advanced PK profiling involves:

  • LC-MS/MS : Quantify plasma/tissue concentrations after intravenous/oral administration.
  • Plasma Protein Binding : Equilibrium dialysis to determine unbound fractions .
  • Blood-Brain Barrier Penetration : In situ perfusion models or PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled derivatives) .

Q. How is the compound optimized for in vivo efficacy?

Iterative optimization includes:

  • Prodrug Design : Introduce ester or carbonate moieties to enhance bioavailability .
  • Toxicology Screening : Ames tests for mutagenicity and hERG channel inhibition assays to assess cardiac safety .
  • Formulation Studies : Enteric-coated tablets or bilayer formulations to improve gastric stability, as shown for related spiropiperidine salts .

Methodological Notes

  • Synthesis References :
  • Biological Assays :
  • Structural Analysis :

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。